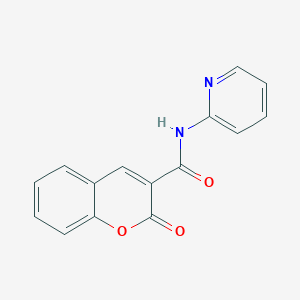
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, also known as KP372-1, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives and has a pyridine ring attached to it.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves the condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde to form 2-(pyridin-2-yl)-2H-chromen-3-ol, which is then oxidized to form 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide.
Starting Materials
2-hydroxyacetophenone, 2-pyridinecarboxaldehyde, Acetic anhydride, Sodium acetate, Methanol, Ethanol, Diethyl ether, Petroleum ether, Hydrochloric acid, Sodium hydroxide, Sodium carbonate, Sodium bicarbonate, Sodium sulfate, Magnesium sulfate, Activated charcoal
Reaction
Step 1: Condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of acetic anhydride and sodium acetate to form 2-(pyridin-2-yl)-2H-chromen-3-ol., Step 2: Oxidation of 2-(pyridin-2-yl)-2H-chromen-3-ol with sodium periodate in methanol to form 2-(pyridin-2-yl)-2H-chromene-3-one., Step 3: Reaction of 2-(pyridin-2-yl)-2H-chromene-3-one with ammonia in ethanol to form 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide., Step 4: Purification of the product by recrystallization from diethyl ether/petroleum ether, followed by treatment with activated charcoal to remove impurities.
Mécanisme D'action
The exact mechanism of action of 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. The compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. The compound has also been reported to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide in lab experiments is its relatively low molecular weight, which makes it easy to handle and manipulate. The compound is also stable under normal laboratory conditions. However, one of the limitations is that the compound has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in treating other inflammatory diseases, such as multiple sclerosis. Further studies are also needed to understand the exact mechanism of action of the compound and to optimize its pharmacological properties.
Applications De Recherche Scientifique
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-tumor, and anti-cancer activities. The compound has been tested against various cancer cell lines, including breast, prostate, and lung cancer cells, and has shown promising results in inhibiting their growth. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-oxo-N-pyridin-2-ylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14(17-13-7-3-4-8-16-13)11-9-10-5-1-2-6-12(10)20-15(11)19/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEFJHHEAJZPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

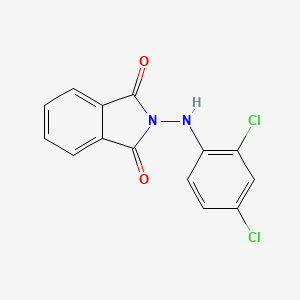
![Ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2734938.png)
![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)
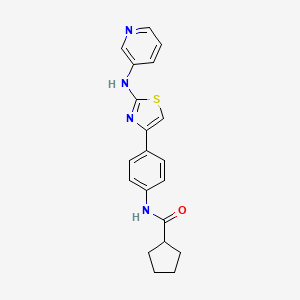
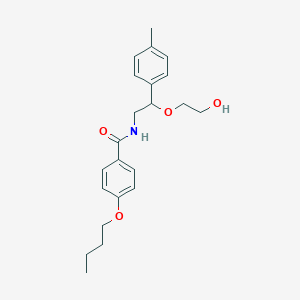
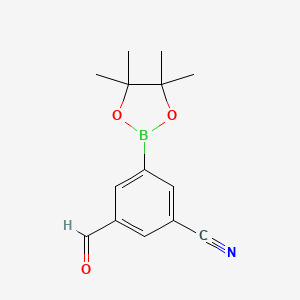
![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
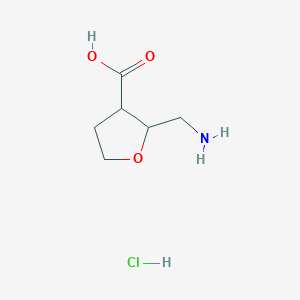
![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)
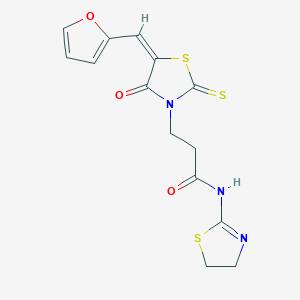
![N-[4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2734953.png)
![2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2734955.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2734956.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B2734958.png)